Merocyanine oxazolone

Description

It belongs to the merocyanine dye family, characterized by their ability to undergo spectral shifts in response to electric field variations. Merocyanine oxazolone was developed as an improvement over earlier dyes like merocyanine 540, offering faster response times, reduced toxicity, and enhanced signal-to-noise ratios in optical recordings .

In experiments with isolated single muscle fibers from Xenopus laevis, this compound demonstrated superior performance in detecting action potentials. Its absorption signals (termed "wave a") correlate closely with intracellular electrical recordings, albeit with a slightly delayed peak (~1 ms post-stimulation). The dye’s spectral characteristics in muscle tissues also differ from those observed in squid giant axons, highlighting its adaptability to specific experimental models .

Properties

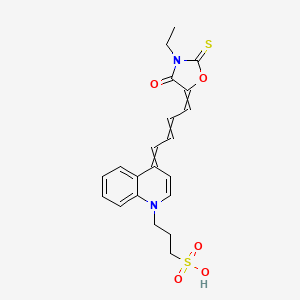

Molecular Formula |

C21H22N2O5S2 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

3-[4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid |

InChI |

InChI=1S/C21H22N2O5S2/c1-2-23-20(24)19(28-21(23)29)11-6-3-8-16-12-14-22(13-7-15-30(25,26)27)18-10-5-4-9-17(16)18/h3-6,8-12,14H,2,7,13,15H2,1H3,(H,25,26,27) |

InChI Key |

JLLWEASFMYXWPS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCS(=O)(=O)O)OC1=S |

Synonyms |

NK 2367 NK-2367 |

Origin of Product |

United States |

Preparation Methods

Erlenmeyer Azlactone Synthesis

The Erlenmeyer reaction remains the most widely employed method for oxazolone synthesis. It involves the cyclodehydration of hippuric acid (N-benzoylglycine) and an aldehyde in the presence of acetic anhydride and a base. For example, 4-(2-methoxybenzylidene)-2-phenyloxazol-5-one is prepared by refluxing hippuric acid, 2-methoxycinnamaldehyde, sodium acetate, and acetic anhydride at 50–60°C for 4 hours, yielding 41% after chromatographic purification.

Key Reaction Parameters:

Mechanistic Insights:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates oxazolone formation. A mixture of hippuric acid, 4-nitrobenzaldehyde, and DTPA in acetic anhydride irradiated at 300 W for 10 minutes achieves 75% yield, compared to 4 hours under conventional heating. This method reduces side reactions such as E-Z isomerization , which can complicate purification.

Solid-Phase Synthesis

Wang resin-bound diazocarbonyl intermediates enable modular oxazolone synthesis. For example:

-

Resin Functionalization : Wang resin is transesterified with tert-butyl β-ketoesters.

-

Diazotransfer : Treatment with dodecylbenzenesulfonyl azide yields α-diazo-β-ketoesters.

-

Cyclization : Rhodium-catalyzed N–H insertion with phenyl carbamate followed by triethylamine-mediated cyclodehydration furnishes oxazolones in 45–84% yield.

Merocyanine Component Synthesis

Preparation of Quaternary Ammonium Salts

The donor segment (Q) is typically a quaternized heterocycle. For instance, 1-ethyl-2-methylquinolinium iodide is synthesized by alkylating 2-methylquinoline with ethyl iodide in acetonitrile at 60°C for 12 hours.

Aldol Coupling with Oxazolone Aldehydes

The critical step in merocyanine oxazolone assembly is the coupling of the oxazolone aldehyde with the quaternary ammonium salt. A representative protocol involves:

-

Oxazolone Aldehyde Activation : 4-(4-Hydroxybenzylidene)-2-phenyloxazol-5-one is treated with silver(I) oxide in quinoline to generate the reactive aldehyde.

-

Knoevenagel Condensation : The activated aldehyde reacts with 1-ethyl-2-methylquinolinium iodide in ethanol under basic conditions (piperidine catalyst), forming the merocyanine chromophore.

Optimization Considerations:

-

Solvent Polarity : Polar solvents (e.g., DMF) enhance conjugation by stabilizing the transition state.

-

Temperature : Reactions proceed optimally at 25–40°C to minimize Z-isomer formation.

Integrated Synthesis Strategies

One-Pot Sequential Reactions

A streamlined approach combines oxazolone synthesis and merocyanine coupling in a single pot. For example:

Catalytic Asymmetric Synthesis

Chiral oxazolones are accessible using Pd(CF3CO2)2 or Rh2(oct)4 catalysts. For instance, enantioselective allylic alkylation of oxazolone precursors with allyl chlorides affords 3,4,5-trisubstituted oxazolones with 88% ee.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Erlenmeyer Synthesis | Sodium Acetate | 41–70 | 4–8 h | Low cost, scalable | Moderate yields, isomerization |

| Microwave-Assisted | DTPA | 75–84 | 10–30 m | Rapid, high purity | Specialized equipment required |

| Solid-Phase | Rh2(oct)4 | 45–84 | 16–24 h | Modular, enables combinatorial libraries | High resin loading required |

| One-Pot Sequential | Piperidine | 62–68 | 6–8 h | Reduced purification steps | Sensitivity to reaction conditions |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or the sulfonic acid group to a sulfonate.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the oxazolidinone moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions.

Scientific Research Applications

Merocyanine oxazolone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Merocyanine oxazolone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Performance Comparison of Merocyanine Dyes

| Property | This compound (NK2367) | Merocyanine Rhodanine (WW375) | Merocyanine 540 |

|---|---|---|---|

| Toxicity | Low | Low | High |

| Response Delay (ms) | ~1 | ~1 | >2 |

| Spectral Profile (muscle) | Triphasic | Triphasic | Biphasic |

| Photostability | High | Moderate | Low |

| Key Application | Muscle/axon electrophysiology | Muscle electrophysiology | Early membrane studies |

| Reference |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing merocyanine oxazolone derivatives, and how are their structural and spectroscopic properties characterized?

- Methodological Answer : this compound derivatives are synthesized via multi-step organic reactions. For example, a two-step protocol involves condensation of substituted aldehydes with oxazolone precursors, followed by cyclization. Structural characterization employs FTIR (to confirm carbonyl and C=N bonds), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight). Photophysical properties are analyzed using UV-Vis spectroscopy (absorption maxima ~370 nm for π-π* transitions) and cyclic voltammetry (HOMO/LUMO values, e.g., -5.87 eV and -2.85 eV, respectively) .

- Key Data :

| Technique | Observed Data | Significance |

|---|---|---|

| UV-Vis Absorption | λmax ~370 nm | Energy gap ~3.02 eV |

| Cyclic Voltammetry | HOMO: -5.87 eV; LUMO: -2.85 eV | Electronic structure for device applications |

Q. What spectroscopic techniques are essential for characterizing the photophysical properties of merocyanine oxazolones?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π-π* transitions and charge-transfer bands.

- Photoluminescence (PL) : Measures emission maxima and quantum yields.

- Time-Resolved Fluorescence : Assesses excited-state lifetimes.

These techniques help correlate substituent effects (e.g., electron-withdrawing groups) with optical properties for applications in biosensors or organic electronics .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to predict the electronic properties of merocyanine oxazolones?

- Methodological Answer :

- Step 1 : Optimize molecular geometry using Density Functional Theory (DFT) (e.g., B3LYP/6-31G* basis set).

- Step 2 : Calculate HOMO/LUMO energies and compare with experimental cyclic voltammetry results.

- Step 3 : Simulate UV-Vis spectra via TD-DFT and validate against experimental absorption bands.

This integration resolves discrepancies between theoretical and empirical data, refining predictive models for novel derivatives .

Q. What methodological approaches resolve structural ambiguities in oxazolone derivatives observed in mass spectrometry?

- Methodological Answer : Conflicting structures (e.g., oxazolone vs. diketopiperazine) are resolved using:

- Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy : Identifies diagnostic peaks (e.g., C=O stretch at ~1800 cm⁻¹ for oxazolones).

- Theoretical Calculations : Compare IR spectra of proposed tautomers (e.g., B1 and B2 in ) with experimental data.

- Energy Gap Analysis : Assess relative stability of isomers (e.g., oxazolone B1 is 30.0 kJ/mol more stable than B2) .

Q. How to design in vivo models using oxazolone to study immune responses, considering variables like Th1/Th2 bias?

- Methodological Answer :

- Sensitization Protocol : Apply oxazolone topically (e.g., 1–3% in ethanol) to induce Th1/Th2-mixed inflammation.

- Cytokine Profiling : Use qPCR or ELISA to quantify Th1 (IFN-γ, CXCL9) and Th2 (IL-4, IL-13) markers.

- Control Variables : Compare with urushiol-induced models (Th2-dominant) to isolate oxazolone-specific immune pathways .

Q. What experimental parameters ensure reproducibility in oxazolone-induced colitis models?

- Methodological Answer :

- Dose Optimization : Test 0.5–2% oxazolone concentrations for acute vs. chronic inflammation.

- Endpoint Metrics : Monitor weight loss, histopathology (e.g., crypt hyperplasia), and cytokine levels (e.g., TNF-α).

- Validation : Use neutralizing antibodies (anti-IL-4, anti-TNF-α) to confirm mechanistic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported photoluminescence (PL) maxima of oxazolone derivatives across studies?

- Methodological Answer :

- Solvent Polarity Screening : Test PL in solvents of varying polarity (e.g., toluene vs. DMSO) to identify aggregation-induced emission (AIE) effects.

- Concentration-Dependent Studies : Rule out self-absorption or excimer formation.

- Cross-Lab Validation : Standardize excitation wavelengths and detector calibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.